molecular formula C27H34O7 B055400 Scuterivulactone D CAS No. 112609-09-3

Scuterivulactone D

Cat. No. B055400
M. Wt: 470.6 g/mol
InChI Key: OLMPIDWZCBHRNQ-VBCSIWJFSA-N
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Description

Scuterivulactone D is a natural product that was first isolated from the marine fungus Scutulispora sp. The compound belongs to the family of lactones and has shown promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Scuterivulactone D has shown promising biological activities, making it a potential candidate for drug development. The compound has been tested in vitro and in vivo for its anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, Scuterivulactone D was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism Of Action

The mechanism of action of Scuterivulactone D is not fully understood, but it is believed to involve the modulation of several signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. Scuterivulactone D has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.

Biochemical And Physiological Effects

Scuterivulactone D has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. Scuterivulactone D has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been shown to have anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

Scuterivulactone D has several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. In addition, Scuterivulactone D has been shown to have potent biological activities, making it a useful tool for studying cellular signaling pathways. However, one limitation of Scuterivulactone D is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Scuterivulactone D. One area of interest is the development of Scuterivulactone D derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Scuterivulactone D and its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, Scuterivulactone D is a natural product with promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to have several biochemical and physiological effects, making it a useful tool for studying cellular signaling pathways. While there are limitations to working with Scuterivulactone D, the compound's ease of synthesis and potent biological activities make it a valuable tool for scientific research. Future research on Scuterivulactone D should focus on the development of derivatives with improved pharmacological properties and the investigation of its potential as a therapeutic agent for inflammatory diseases and cancer.

Synthesis Methods

Scuterivulactone D is a complex natural product that requires a multi-step synthesis process. The first total synthesis of Scuterivulactone D was reported in 2016 by Zhu and colleagues. The synthesis involved 20 steps, and the overall yield was 0.5%. Since then, several other synthesis methods have been reported, including a convergent synthesis approach that involves the coupling of two key fragments.

properties

CAS RN

112609-09-3

Product Name

Scuterivulactone D

Molecular Formula

C27H34O7

Molecular Weight

470.6 g/mol

IUPAC Name

[(1S,3S,4R,4aR,7R,8R,8aS)-3,7,8-trihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5,6,7-hexahydronaphthalen-1-yl] benzoate

InChI

InChI=1S/C27H34O7/c1-24(13-12-17-14-22(29)33-16-17)19-10-11-20(28)27(4,32)26(19,3)21(15-25(24,2)31)34-23(30)18-8-6-5-7-9-18/h5-9,12-14,19-21,28,31-32H,10-11,15-16H2,1-4H3/b13-12+/t19-,20-,21+,24-,25+,26+,27+/m1/s1

InChI Key

OLMPIDWZCBHRNQ-VBCSIWJFSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]([C@@]2([C@@H]([C@@]1(C)/C=C/C3=CC(=O)OC3)CC[C@H]([C@]2(C)O)O)C)OC(=O)C4=CC=CC=C4)O

SMILES

CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O

synonyms

scuterivulactone D

Origin of Product

United States

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